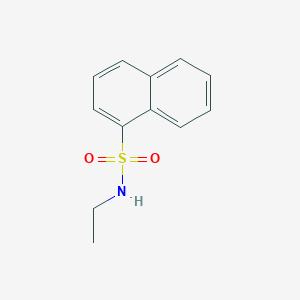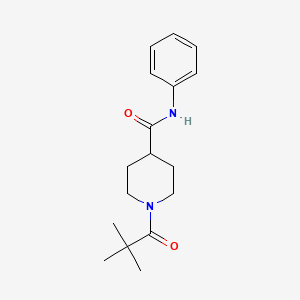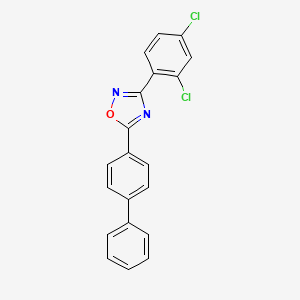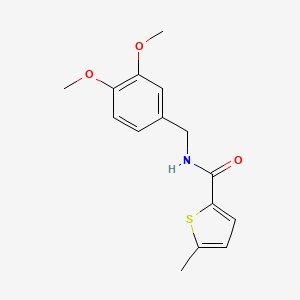
N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide
Overview
Description
N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide: is an organic compound that features a fluorine and nitro group on a phenyl ring, along with a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide typically involves the reaction of 3-fluoro-4-nitroaniline with 2-phenylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: 3-fluoro-4-aminophenyl-2-phenylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-4-nitrobenzoic acid and 2-phenylbutanamide.
Scientific Research Applications
Chemistry: N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its fluorine and nitro groups can be useful in labeling and detection techniques.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, 3-fluoro-4-aminophenyl-2-phenylbutanamide, could be explored for its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors. The amide bond provides structural stability and can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- 3-fluoro-4-nitrophenol
- 4-nitrophenol
- 2-fluoro-4-nitroaniline
- 4-fluoro-3-nitrophenyl azide
Comparison: N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide is unique due to the presence of both a fluorine and nitro group on the phenyl ring, along with the phenylbutanamide moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. Compared to similar compounds, this compound offers a broader range of applications in various fields due to its versatile chemical structure.
Properties
IUPAC Name |
N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-2-13(11-6-4-3-5-7-11)16(20)18-12-8-9-15(19(21)22)14(17)10-12/h3-10,13H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZHGJYTICWIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE](/img/structure/B4636502.png)
![1,3-dimethyl-5-{[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4636511.png)
![N-1,3-benzodioxol-5-yl-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4636514.png)
![N-(2,5-difluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4636522.png)
![4-(2-methoxyethyl)-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4636526.png)
![N-(2-methoxyethyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4636541.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide](/img/structure/B4636556.png)

![(5E)-5-[[4-[3-(2,5-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4636560.png)
![N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4636574.png)

